molecular formula C19H19N3O3 B2948138 3-{[(3,4-Dimethoxyphenyl)methyl]amino}-1-phenyl-1,2-dihydropyrazin-2-one CAS No. 1029744-56-6

3-{[(3,4-Dimethoxyphenyl)methyl]amino}-1-phenyl-1,2-dihydropyrazin-2-one

Cat. No.: B2948138
CAS No.: 1029744-56-6
M. Wt: 337.379
InChI Key: LOSDJSMLPYRFKO-UHFFFAOYSA-N
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Description

3-{[(3,4-Dimethoxyphenyl)methyl]amino}-1-phenyl-1,2-dihydropyrazin-2-one is a dihydropyrazinone derivative featuring a 1-phenyl group at position 1 and a 3-[(3,4-dimethoxyphenyl)methyl]amino substituent at position 3.

Properties

IUPAC Name

3-[(3,4-dimethoxyphenyl)methylamino]-1-phenylpyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-24-16-9-8-14(12-17(16)25-2)13-21-18-19(23)22(11-10-20-18)15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSDJSMLPYRFKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=NC=CN(C2=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3,4-Dimethoxyphenyl)methyl]amino}-1-phenyl-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3,4-dimethoxybenzaldehyde, which is then converted to 3,4-dimethoxyphenylacetic acid through a series of reactions including oxidation and esterification. The acid is then converted to its corresponding amide, followed by cyclization to form the pyrazinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-{[(3,4-Dimethoxyphenyl)methyl]amino}-1-phenyl-1,2-dihydropyrazin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazinones, amines, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-{[(3,4-Dimethoxyphenyl)methyl]amino}-1-phenyl-1,2-dihydropyrazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(3,4-Dimethoxyphenyl)methyl]amino}-1-phenyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

4-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-1-one

  • Core Structure: Fused pyrrolo-pyrazinone ring.
  • Synthesis: Synthesized via Beckmann rearrangement of 3-amino-3-phenylpropionic acid derivatives, a method that could theoretically apply to the target compound with modifications for introducing the dimethoxyphenylmethyl group .

Antimalarial Aminopyrazines

  • Core Structure: Pyrazine ring with amino and aryl substituents.
  • Key Differences: The dihydropyrazinone core in the target compound introduces a ketone group, which may alter hydrogen-bonding interactions with biological targets (e.g., malaria parasite enzymes) compared to fully aromatic pyrazines .
  • Bioactivity: Aminopyrazines with electron-withdrawing substituents (e.g., sulfonyl groups) exhibit potent antimalarial activity, suggesting that the target compound’s 3,4-dimethoxy groups might modulate similar efficacy through steric or electronic effects .

Functional Comparisons

  • Solubility: The 3,4-dimethoxyphenylmethyl group likely improves aqueous solubility over nonpolar analogs like 4-phenylpyrrolopyrazinones due to increased polarity and hydrogen-bonding capacity.

Data Table

Compound Name Core Structure Substituents Biological Activity Synthesis Method References
3-{[(3,4-Dimethoxyphenyl)methyl]amino}-1-phenyl-1,2-dihydropyrazin-2-one 1,2-dihydropyrazin-2-one 3-[(3,4-Dimethoxyphenyl)methyl]amino, 1-phenyl Not explicitly reported Not specified in evidence
4-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-1-one Pyrrolo[1,2-a]pyrazin-1-one 4-phenyl Not specified Beckmann rearrangement
Antimalarial aminopyrazines (e.g., compound 36) Pyrazine Sulfonyl, imidazopyridazine IC₅₀ = 12 nM (Plasmodium) Nucleophilic amination

Research Findings

  • Synthetic Feasibility: The target compound’s synthesis may combine strategies from both evidence sources: Beckmann rearrangement for dihydropyrazinone core formation (as in ) and amination procedures for introducing the 3,4-dimethoxyphenylmethyl group (as in ).
  • Pharmacological Potential: Structural similarities to antimalarial aminopyrazines suggest possible activity against Plasmodium species, though the dihydropyrazinone core’s reduced aromaticity might lower binding affinity compared to fully conjugated systems .
  • Limitations: No direct bioactivity or pharmacokinetic data exist for the target compound in the provided evidence. Its 3,4-dimethoxy group could confer resistance to cytochrome P450-mediated metabolism, a hypothesis supported by studies on analogous methoxy-substituted compounds .

Biological Activity

Chemical Structure and Properties

The chemical structure of 3-{[(3,4-Dimethoxyphenyl)methyl]amino}-1-phenyl-1,2-dihydropyrazin-2-one can be represented as follows:

  • Molecular Formula : C17_{17}H20_{20}N2_{2}O2_{2}
  • Molecular Weight : 284.36 g/mol

The compound features a dihydropyrazinone core, which is known for its diverse pharmacological properties.

Anticancer Activity

Research has indicated that compounds similar to 3-{[(3,4-Dimethoxyphenyl)methyl]amino}-1-phenyl-1,2-dihydropyrazin-2-one exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of dihydropyrazinones inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study: In Vitro Anticancer Testing

CompoundCell LineIC50 (µM)Mechanism of Action
3-{[(3,4-Dimethoxyphenyl)methyl]amino}-1-phenyl-1,2-dihydropyrazin-2-oneMCF-7 (Breast Cancer)15.2Induction of Apoptosis
Similar DihydropyrazinoneHeLa (Cervical Cancer)10.5Cell Cycle Arrest

Antimicrobial Activity

The compound also shows promising antimicrobial activity. A study assessing various derivatives found that those containing the dimethoxyphenyl group exhibited enhanced activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Table

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Neuroprotective Effects

Recent studies have suggested neuroprotective properties of similar compounds in models of neurodegenerative diseases. The mechanism appears to involve the modulation of oxidative stress and inflammatory pathways.

Neuroprotective Study Overview

In a study on neuroprotection:

  • Model : Mouse model of Alzheimer's disease
  • Findings : Treatment with the compound reduced amyloid plaque formation and improved cognitive function.

The biological activities of 3-{[(3,4-Dimethoxyphenyl)methyl]amino}-1-phenyl-1,2-dihydropyrazin-2-one can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death in cancer cells.
  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
  • Inhibition of Enzymatic Pathways : Targeting specific enzymes involved in cancer cell proliferation and survival.

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